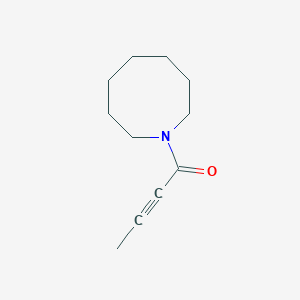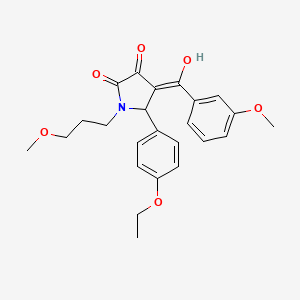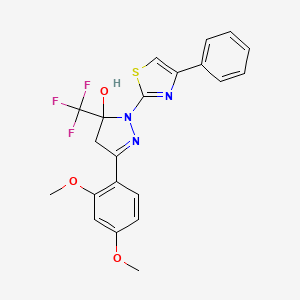![molecular formula C17H15N5O B14941251 4-Amino-2-(4-methylphenyl)-6-[(propan-2-ylideneamino)oxy]pyridine-3,5-dicarbonitrile](/img/structure/B14941251.png)
4-Amino-2-(4-methylphenyl)-6-[(propan-2-ylideneamino)oxy]pyridine-3,5-dicarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-AMINO-2-{[(1-METHYLETHYLIDENE)AMINO]OXY}-6-(4-METHYLPHENYL)-3,5-PYRIDINEDICARBONITRILE is a complex organic compound with a unique structure that includes an amino group, a methylethylideneaminooxy group, and a pyridine ring substituted with a 4-methylphenyl group and two cyano groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-AMINO-2-{[(1-METHYLETHYLIDENE)AMINO]OXY}-6-(4-METHYLPHENYL)-3,5-PYRIDINEDICARBONITRILE typically involves multi-step organic reactions. One common method involves the reaction of 4-methylbenzaldehyde with malononitrile in the presence of ammonium acetate to form 2-amino-4-(4-methylphenyl)-3-cyanopyridine. This intermediate is then reacted with isopropylidenehydroxylamine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
4-AMINO-2-{[(1-METHYLETHYLIDENE)AMINO]OXY}-6-(4-METHYLPHENYL)-3,5-PYRIDINEDICARBONITRILE undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The cyano groups can be reduced to amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated aromatic compounds.
科学的研究の応用
4-AMINO-2-{[(1-METHYLETHYLIDENE)AMINO]OXY}-6-(4-METHYLPHENYL)-3,5-PYRIDINEDICARBONITRILE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.
作用機序
The mechanism of action of 4-AMINO-2-{[(1-METHYLETHYLIDENE)AMINO]OXY}-6-(4-METHYLPHENYL)-3,5-PYRIDINEDICARBONITRILE involves its interaction with specific molecular targets. The amino and cyano groups can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The methylethylideneaminooxy group can participate in redox reactions, influencing cellular pathways.
類似化合物との比較
Similar Compounds
4-Amino-2-methylphenyl)methanol: Similar in structure but lacks the pyridine ring and cyano groups.
4-Hydroxy-2-quinolones: Contains a quinolone ring instead of a pyridine ring.
2,2-Bis(aminoethoxy)propane: Contains amino and ether groups but lacks the aromatic ring and cyano groups.
Uniqueness
4-AMINO-2-{[(1-METHYLETHYLIDENE)AMINO]OXY}-6-(4-METHYLPHENYL)-3,5-PYRIDINEDICARBONITRILE is unique due to its combination of functional groups and the presence of a pyridine ring substituted with a 4-methylphenyl group and two cyano groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
特性
分子式 |
C17H15N5O |
|---|---|
分子量 |
305.33 g/mol |
IUPAC名 |
4-amino-2-(4-methylphenyl)-6-(propan-2-ylideneamino)oxypyridine-3,5-dicarbonitrile |
InChI |
InChI=1S/C17H15N5O/c1-10(2)22-23-17-14(9-19)15(20)13(8-18)16(21-17)12-6-4-11(3)5-7-12/h4-7H,1-3H3,(H2,20,21) |
InChIキー |
VDWXLCSWOKKBFH-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=NC(=C(C(=C2C#N)N)C#N)ON=C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(2,4-dimethoxyphenyl)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B14941174.png)
![3-(3-hydroxy-4-methoxyphenyl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N-[2-(4-hydroxyphenyl)ethyl]propanamide](/img/structure/B14941176.png)


![3'-(4-methoxyphenyl)-5,6-dihydro-4H,4'H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B14941202.png)
![N-[amino(1,3-benzothiazol-2-ylamino)methylene]-3-methylbutanamide](/img/structure/B14941208.png)
![6-[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14941209.png)

![2-[(4-chlorophenyl)sulfanyl]-1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B14941227.png)
![5-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-4-[(3,4-dimethoxyphenyl)carbonyl]-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14941233.png)
![N-(4-ethylphenyl)-2-{2-[(2-methoxyethyl)amino]-4,7-dioxo-1,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl}acetamide](/img/structure/B14941252.png)
acetate](/img/structure/B14941253.png)
![2-{[4-(Adamantan-1-YL)phenyl]formamido}-3-methyl-N-[(oxolan-2-YL)methyl]butanamide](/img/structure/B14941260.png)
